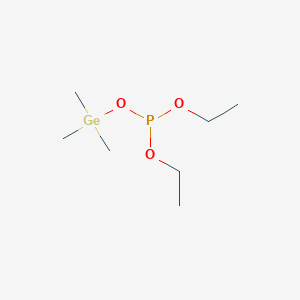![molecular formula C34H32N2O4 B14624888 2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) CAS No. 58726-68-4](/img/structure/B14624888.png)
2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decane backbone with two benzo[de]isoquinoline-1,3(2h)-dione groups attached at the 1 and 10 positions, making it a symmetrical molecule with interesting chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) typically involves a multi-step process. One common method starts with the preparation of 2,2’-decane-1,10-diylbis(oxy)dibenzaldehyde. This intermediate is then reacted with isonicotinohydrazide in ethanol under reflux conditions for several hours . The reaction mixture is then cooled to room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Decane-1,10-diylbis(oxy)dibenzaldehyde: An intermediate in the synthesis of the target compound.
Benzo[de]isoquinoline-1,3(2h)-dione: A simpler analog with similar aromatic properties.
Naphthalene derivatives: Compounds with similar aromatic ring structures.
Uniqueness
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) is unique due to its symmetrical structure and the presence of two benzo[de]isoquinoline-1,3(2h)-dione groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58726-68-4 |
|---|---|
Molekularformel |
C34H32N2O4 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
2-[10-(1,3-dioxobenzo[de]isoquinolin-2-yl)decyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C34H32N2O4/c37-31-25-17-9-13-23-14-10-18-26(29(23)25)32(38)35(31)21-7-5-3-1-2-4-6-8-22-36-33(39)27-19-11-15-24-16-12-20-28(30(24)27)34(36)40/h9-20H,1-8,21-22H2 |
InChI-Schlüssel |
KKSPVMLHIRZWCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCCCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



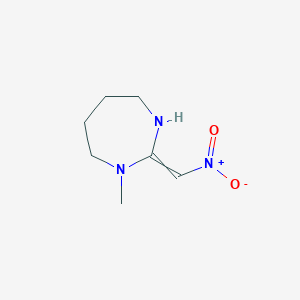


![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
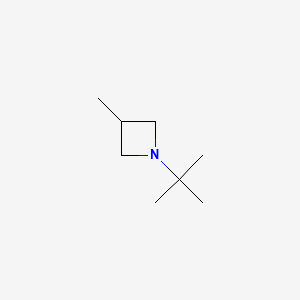
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
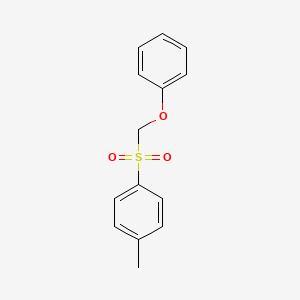
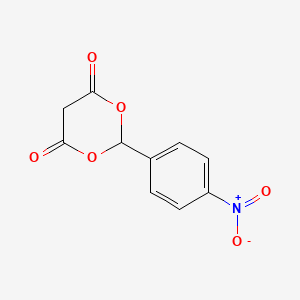
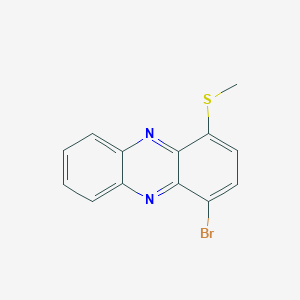
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)

